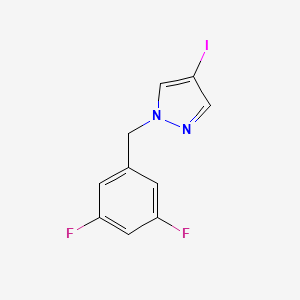

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole

説明

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C10H7F2IN2 and its molecular weight is 320.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular structure of this compound can be represented by the formula . The presence of fluorine and iodine atoms in its structure contributes to its unique reactivity and biological properties.

Anti-inflammatory Activity

Pyrazole derivatives, including this compound, have shown promising anti-inflammatory effects. For instance, studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, modifications in the pyrazole structure can enhance its efficacy against inflammation, with some derivatives exhibiting up to 93% inhibition of IL-6 at specific concentrations .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been well-documented. Research indicates that compounds similar to this compound display significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies have shown that certain pyrazole derivatives can achieve inhibition rates comparable to standard antibiotics .

Anticancer Activity

Emerging data suggest that pyrazole derivatives may possess anticancer properties. For example, compounds with similar structural features have been reported to inhibit tumor growth in various cancer cell lines. Notably, some pyrazoles have demonstrated IC50 values in the nanomolar range against specific cancer types .

Study on Anti-inflammatory Effects

A study conducted by Tewari et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity in vivo. One compound exhibited a significant reduction in edema comparable to established anti-inflammatory drugs like indomethacin .

Antimicrobial Efficacy Assessment

In another investigation, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were screened for their antimicrobial properties against Mycobacterium tuberculosis (MTB) and several bacterial strains. Results indicated that certain derivatives achieved over 98% inhibition against MTB at low concentrations .

Data Table: Biological Activities of Pyrazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| This compound | Anti-inflammatory | TNF-α and IL-6 Inhibition | Up to 93% at 10 µM |

| Pyrazole Derivative A | Antimicrobial | E. coli, S. aureus | Comparable to ampicillin |

| Pyrazole Derivative B | Anticancer | MCF-7 Cell Line | IC50 = 0.08 µM |

科学的研究の応用

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(3,5-difluorobenzyl)-4-iodo-1H-pyrazole, display significant anticancer properties. In particular:

- Inhibition of Tumor Growth : Studies have shown that certain pyrazole derivatives exhibit potent inhibitory effects on tumor growth. For instance, compounds with similar structures have been reported to inhibit the epidermal growth factor receptor (EGFR) with IC50 values comparable to established anticancer drugs like erlotinib .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with cell signaling pathways involved in proliferation and survival.

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects:

- COX Inhibition : Some studies suggest that compounds like this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes . This inhibition can lead to reduced production of pro-inflammatory mediators.

Synthesis and Derivative Development

The synthesis of this compound often involves CuI-catalyzed coupling reactions with various alcohols or other nucleophiles . This methodology allows for the introduction of diverse functional groups, enhancing the compound's pharmacological profile.

Table: Comparison of Pyrazole Derivatives and Their Activities

Case Studies

Several case studies highlight the applications of this compound in drug development:

Study on Anticancer Properties

A recent study evaluated the efficacy of various pyrazole derivatives against different cancer cell lines. The results indicated that derivatives similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.

Study on Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of pyrazole derivatives. It was found that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases.

化学反応の分析

Cross-Coupling Reactions

The iodine atom at position 4 enables participation in transition-metal-catalyzed cross-coupling reactions, a key pathway for functionalizing the pyrazole ring.

Sonogashira Coupling

This compound reacts with terminal alkynes under Sonogashira conditions to form alkynylated pyrazoles. For example:

| Substrate | Alkyne | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(3,5-Difluorobenzyl)-4-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | 82 |

Mechanism :

-

Oxidative addition of Pd⁰ to the C–I bond

-

Transmetallation with copper acetylide

-

Reductive elimination to form C–C bonds

Suzuki-Miyaura Coupling

The iodine substituent undergoes Suzuki reactions with arylboronic acids to generate biarylpyrazoles:

| Boronic Acid | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 75 |

Key Observation : Electron-withdrawing groups on the boronic acid reduce reaction efficiency due to decreased nucleophilicity.

Nucleophilic Substitution

The C–I bond is susceptible to nucleophilic displacement under basic conditions.

Alkoxylation

CuI-catalyzed coupling with alcohols produces 4-alkoxypyrazoles:

| Alcohol | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 110 | 12 | 68 | |

| Benzyl alcohol | 120 | 18 | 54 |

Limitation : Sterically hindered alcohols (e.g., tert-butanol) show <20% conversion .

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes regioselective electrophilic attacks at position 5.

Nitration

| Nitrating Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-4-iodo derivative | 63 |

Regioselectivity : Directed by the electron-withdrawing iodine atom .

Reductive Deiodination

Catalytic hydrogenation removes the iodine substituent:

| Catalyst | H₂ Pressure (psi) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C (10%) | 50 | EtOAc | 89 |

Application : Provides access to unsubstituted pyrazole intermediates for further derivatization .

Comparative Reactivity Data

A comparison of halogenated pyrazoles highlights iodine’s superior leaving-group ability:

| Reaction Type | X = I (Yield %) | X = Br (Yield %) | X = Cl (Yield %) |

|---|---|---|---|

| Suzuki Coupling | 75 | 42 | <10 |

| Sonogashira Coupling | 82 | 58 | 15 |

| Alkoxylation | 68 | – | – |

Stability Considerations

特性

IUPAC Name |

1-[(3,5-difluorophenyl)methyl]-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2IN2/c11-8-1-7(2-9(12)3-8)5-15-6-10(13)4-14-15/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCYKAXCPATYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。